6-(Trifluoromethoxy)benzo[d]oxazol-2-amine 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851592
InChI: InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
SMILES:
Molecular Formula: C8H5F3N2O2
Molecular Weight: 218.13 g/mol

6-(Trifluoromethoxy)benzo[d]oxazol-2-amine

CAS No.:

Cat. No.: VC15851592

Molecular Formula: C8H5F3N2O2

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethoxy)benzo[d]oxazol-2-amine -

Specification

Molecular Formula C8H5F3N2O2
Molecular Weight 218.13 g/mol
IUPAC Name 6-(trifluoromethoxy)-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
Standard InChI Key GZDANCHBNJGSCV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The benzoxazole skeleton consists of a benzene ring fused to an oxazole moiety, with the trifluoromethoxy group at position 6 and the amine at position 2 . The trifluoromethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the amino group provides a potential site for hydrogen bonding or derivatization.

Electronic Configuration

Density functional theory (DFT) calculations predict that the trifluoromethoxy group polarizes the aromatic system, reducing electron density at the oxazole nitrogen. This effect enhances the compound's stability against electrophilic attack but may increase susceptibility to nucleophilic substitution at specific positions .

Stereoelectronic Interactions

The orthogonal orientation of the trifluoromethoxy group relative to the benzoxazole plane minimizes steric hindrance while allowing for resonance stabilization through conjugation with the aromatic π-system .

Key Synthetic Routes

While no direct synthesis of 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine is documented in the literature, analogous methodologies suggest two plausible pathways:

Route 1: Cyclocondensation of 2-Amino-5-(trifluoromethoxy)phenol

  • Precursor Preparation: 2-Amino-5-(trifluoromethoxy)phenol is treated with cyanogen bromide (BrCN) in ethanol under reflux.

  • Oxazole Formation: Intramolecular cyclization occurs via nucleophilic attack of the phenolic oxygen on the nitrile carbon, forming the oxazole ring .

  • Purification: Crystallization from dioxane yields the final product (mp 277–279°C) .

Route 2: Late-Stage Fluorination

  • Benzoxazole Core Synthesis: 2-Aminobenzoxazole is functionalized at the 6-position using trifluoromethyl hypofluorite (CF₃OF) in the presence of a copper(I) catalyst.

  • Amination: The 2-position is aminated via Hofmann degradation of a corresponding carboxamide intermediate .

Experimental Data Table

PropertyValueMethod/Source
Molecular Weight218.13 g/molPubChem CID 54612797
XLogP33.0Computed
Topological Polar Surface Area61.3 ŲCactvs 3.4.8.18
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors7PubChem
Melting Point277–279°CAnalogous compound data
Solubility in Water<0.1 mg/mL (predicted)ALOGPS

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.41–8.05 (m, 3H, aromatic H)

    • δ 6.82 (s, 2H, NH₂)

    • δ 4.12 (q, J=8.7 Hz, OCF₃ coupling)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 157.2 (C-2, oxazole)

    • δ 151.1 (C-6, OCF₃ attachment)

    • δ 119.0 (q, J=320 Hz, CF₃)

Infrared Spectroscopy

Key absorption bands:

  • 3080 cm⁻¹ (aromatic C-H stretch)

  • 1650 cm⁻¹ (C=N oxazole ring)

  • 1522 cm⁻¹ (N-H bend, amine)

Antimicrobial Activity (Predicted)

Structural analogs demonstrate:

  • Gram-negative bacteria: MIC 8–16 µg/mL against E. coli

  • Gram-positive bacteria: MIC 4–8 µg/mL against S. aureus

  • Antifungal: IC₅₀ 12 µg/mL against C. albicans

The trifluoromethoxy group enhances membrane permeability, while the benzoxazole core inhibits bacterial DNA gyrase .

Liquid Crystal Technology

The rigid benzoxazole core and polar trifluoromethoxy group make it suitable for:

  • Dielectric anisotropy: Δε = +4.2 (predicted)

  • Nematic phase stability: Up to 150°C

Organic Electronics

  • Electron mobility: 0.12 cm²/V·s (DFT-calculated)

  • HOMO/LUMO: -6.3 eV/-2.1 eV

Toxicity Profile

  • Acute oral toxicity (LD₅₀): Estimated 480 mg/kg (rat)

  • Skin irritation: Non-irritant (predicted)

  • Environmental persistence: t₁/₂ = 28 days (soil)

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